2-hydroxy-5-nitrobenzaldehyde N-1-adamantylsemicarbazone
Description
2-Hydroxy-5-nitrobenzaldehyde N-1-adamantylsemicarbazone is a complex organic compound that combines the structural features of 2-hydroxy-5-nitrobenzaldehyde and N-1-adamantylsemicarbazone
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c23-16-2-1-15(22(25)26)6-14(16)10-19-21-17(24)20-18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,10-13,23H,3-5,7-9H2,(H2,20,21,24)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAKNCLRLXJDPA-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-nitrobenzaldehyde N-1-adamantylsemicarbazone typically involves a multi-step process. The initial step involves the preparation of 2-hydroxy-5-nitrobenzaldehyde, which is synthesized through the nitration of salicylaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
The next step involves the preparation of N-1-adamantylsemicarbazone. This is achieved by reacting 1-adamantylamine with semicarbazide hydrochloride in the presence of a base such as sodium acetate .
Finally, the two components are combined through a condensation reaction. The 2-hydroxy-5-nitrobenzaldehyde is reacted with N-1-adamantylsemicarbazone in an ethanol solution under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-nitrobenzaldehyde N-1-adamantylsemicarbazone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-5-nitrobenzaldehyde N-1-adamantylsemicarbazone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-hydroxy-5-nitrobenzaldehyde N-1-adamantylsemicarbazone involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes and DNA. This interaction can lead to the inhibition of enzyme activity or the induction of DNA damage, resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-nitrobenzaldehyde: A precursor in the synthesis of the target compound, known for its use in the preparation of Schiff base ligands.
N-1-adamantylsemicarbazone: Known for its antiviral properties and used in the synthesis of various pharmaceuticals.
Uniqueness
2-Hydroxy-5-nitrobenzaldehyde N-1-adamantylsemicarbazone is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of both the nitro and adamantyl groups enhances its potential as a multifunctional compound with applications in diverse fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
